Methyl 4-(trifluoromethyl)norbornane-1-carboxylate
Description
Methyl 4-(trifluoromethyl)norbornane-1-carboxylate is a bicyclic organic compound featuring a norbornane scaffold substituted with a trifluoromethyl (-CF₃) group at the 4-position and a methyl ester (-COOCH₃) at the 1-position. The norbornane framework imparts rigidity and stereochemical control, while the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable motif in medicinal chemistry and agrochemical research .
Properties
Molecular Formula |
C10H13F3O2 |
|---|---|
Molecular Weight |
222.20 g/mol |
IUPAC Name |
methyl 4-(trifluoromethyl)bicyclo[2.2.1]heptane-1-carboxylate |
InChI |
InChI=1S/C10H13F3O2/c1-15-7(14)8-2-4-9(6-8,5-3-8)10(11,12)13/h2-6H2,1H3 |
InChI Key |
AXQWCXROUQJOGP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCC(C1)(CC2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Cycloaddition-Based Synthesis of Functionalized Norbornanes
One of the primary synthetic routes to functionalized norbornane derivatives, including trifluoromethyl-substituted analogs, involves the Diels–Alder cycloaddition reaction. Specifically, inverse electron demand Diels–Alder reactions using 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole with norbornene derivatives have been demonstrated to efficiently yield polynorbornane frameworks with trifluoromethyl substituents. This method is advantageous due to its one-step nature and tolerance to various functional groups such as esters and carboxylic acids, which are stable under the reaction conditions.
Key features of this method include:
- Use of strained olefinic bonds in norbornenes as dienophiles.
- Classical heating is preferred over microwave-assisted reactions for higher yields.
- Functional group compatibility includes esters, imides, and carboxylic acids, which are relevant to the methyl ester moiety in the target compound.
- Limitations include instability of anhydride, N-Boc, or trimethylsilyl functionalities under these conditions.
This approach provides a direct route to methyl 4-(trifluoromethyl)norbornane-1-carboxylate by employing appropriately substituted norbornene and trifluoromethyl-containing dienes.
Summary Table of Preparation Methods
| Methodology | Key Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Inverse Electron Demand Diels–Alder | 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole, norbornene | Classical heating, mild temperature | One-step, functional group tolerance | Sensitive to some protecting groups |
| Multi-Step Acylation-Diazoketone | Acid anhydrides/halides, diazomethane, silver salts | 0 to 140 °C, multiple steps | Precise functionalization, chain elongation | Requires handling of diazomethane, longer synthesis |
| Copper-Catalyzed Arylation | Copper(I) acetate, diaryliodonium salts | 80-100 °C, 1-4 h, acetonitrile | High conversion, mild conditions | Specific to arylation, may require substrate adaptation |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(trifluoromethyl)norbornane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as alkoxides or amines under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(trifluoromethyl)norbornane-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-(trifluoromethyl)norbornane-1-carboxylate involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may exert its effects by binding to cellular receptors or enzymes, leading to the modulation of biological pathways. For example, it has been shown to cause depolymerization of cell microtubules, similar to the action of podophyllotoxin .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares methyl 4-(trifluoromethyl)norbornane-1-carboxylate with structurally analogous compounds based on substituent effects, biological activity, and physicochemical properties. Key examples include:
Structural Analogs
Biological Activity
Methyl 4-(trifluoromethyl)norbornane-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Characteristics
This compound belongs to the norbornane family, characterized by a bicyclic structure that contributes to its chemical stability and reactivity. The trifluoromethyl group enhances lipophilicity, potentially influencing its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Cytotoxicity : Research indicates that norbornene derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have shown IC50 values as low as 5 nM in P-388 and A-549 cancer cell lines .
- Apoptosis Induction : The compound has been linked to the induction of apoptosis in cancer cells. Studies have demonstrated that certain norbornene derivatives can trigger apoptotic pathways, leading to increased cell death in malignant cells .
- Inhibition of Tumor Metastasis : Some derivatives have been shown to inhibit epithelial-mesenchymal transition (EMT), a critical step in tumor metastasis. This inhibition is often mediated through pathways such as Wnt/β-catenin signaling .
Table 1: Biological Activity of this compound and Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (Lung Cancer) | 0.19 | Apoptosis induction |
| Norbornene-derived podophyllotoxin | HT-29 (Colon Cancer) | 5 | Cytotoxicity via microtubule depolymerization |
| IWR-1 (Norbornene derivative) | HCT116 (Colon Cancer) | <10 | Inhibition of EMT |
Case Study: Cytotoxicity Against Lung Cancer Cells
A study investigating the effects of this compound on A549 lung cancer cells found that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the activation of pro-apoptotic factors and the inhibition of anti-apoptotic proteins, suggesting that this compound could be a candidate for further development as an anticancer agent .
Case Study: Inhibition of Viral Replication
Another area of interest is the antiviral potential of norbornene derivatives. Research has indicated that certain compounds can inhibit viral replication at early stages of infection, which may also extend to this compound due to its structural similarities with other effective antiviral agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
